molecular formula C15H19FN2O3 B8464945 1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine

1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine

Cat. No. B8464945
M. Wt: 294.32 g/mol
InChI Key: NFPQSYSYZRLXGE-UHFFFAOYSA-N
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Patent
US06949552B2

Procedure details

4.3 g of 2-Chloro-4′-fluoroacetophenone and 8.0 g of 1-ethoxycarbonylpiperazine were dissolved in 30 ml of chloroform and refluxed with heating for 2 hours. After cooling to room temperature, the reaction solution was concentrated under reduced pressure, and 25% aqueous ammonia solution was added, followed by extraction with ether. The organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure to give a crude 1-ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine, which was then dissolved in 40 ml of ethanol, and a solution prepared by adding 1 drop of 5% potassium hydroxide and 1.0 g of sodium borohydride to 5 ml of water was added, followed by heating at 50° C. for an hour. After concentration of the reaction solution under reduced pressure, water was added, followed by extraction with ether, and the organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure. To the residue was poured 50 ml of 4M hydrogen chloride/ethyl acetate solution, the solution was concentrated under reduced pressure, and the resulting solid was washed with ether to give 8.3 g of 1-ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-hydroxyethyl]piperazine hydrochloride.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].[CH2:12]([O:14][C:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])[CH3:13]>C(Cl)(Cl)Cl>[CH2:12]([O:14][C:15]([N:17]1[CH2:18][CH2:19][N:20]([CH2:2][C:3]([C:5]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=2)=[O:4])[CH2:21][CH2:22]1)=[O:16])[CH3:13]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)F
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure, and 25% aqueous ammonia solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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